Decarboxyticarcillin
Overview
Description
Decarboxyticarcillin is a derivative of ticarcillin, a beta-lactam antibiotic. It is known for its unique structure and properties, which make it an important compound in various scientific and industrial applications. The molecular formula of this compound is C14H16N2O4S2, and it has a molecular weight of 340.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decarboxyticarcillin involves the decarboxylation of ticarcillin. This process typically requires specific reaction conditions, including the use of heat and catalysts to facilitate the removal of the carboxyl group from the ticarcillin molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-temperature reactors and continuous flow systems to ensure efficient decarboxylation. The reaction is carefully monitored to maintain optimal conditions and yield high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Decarboxyticarcillin undergoes various chemical reactions, including:
Decarboxylation: The primary reaction where the carboxyl group is removed.
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Oxidation and Reduction: These reactions can alter the oxidation state of the compound, affecting its reactivity and stability
Common Reagents and Conditions:
Decarboxylation: Typically requires heat and a catalyst.
Substitution Reactions: Often involve nucleophiles or electrophiles under controlled conditions.
Oxidation and Reduction: Use of oxidizing agents like potassium permanganate or reducing agents like sodium borohydride
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, decarboxylation primarily yields a simplified molecule with one less carboxyl group, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Decarboxyticarcillin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving bacterial resistance and enzyme inhibition.
Medicine: Investigated for its potential use as an antibiotic and its effectiveness against resistant bacterial strains.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of decarboxyticarcillin involves its ability to inhibit bacterial cell wall synthesis. It binds to penicillin-binding proteins, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity. This inhibition leads to cell lysis and death of the bacteria .
Molecular Targets and Pathways:
Penicillin-Binding Proteins: The primary targets of this compound.
Peptidoglycan Synthesis Pathway: Disruption of this pathway leads to bacterial cell death
Comparison with Similar Compounds
Decarboxyticarcillin is compared with other beta-lactam antibiotics such as:
Ticarcillin: The parent compound from which this compound is derived.
Carbenicillin: Another beta-lactam antibiotic with similar properties but different spectrum of activity.
Piperacillin: Known for its broader spectrum of activity compared to ticarcillin and this compound
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct properties and reactivity compared to its parent compound and other similar antibiotics .
Properties
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-3-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-14(2)10(13(19)20)16-11(18)9(12(16)22-14)15-8(17)5-7-3-4-21-6-7/h3-4,6,9-10,12H,5H2,1-2H3,(H,15,17)(H,19,20)/t9-,10+,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQNZHBPPHVMSD-JFGNBEQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CSC=C3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CSC=C3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36041-93-7 | |
Record name | Decarboxyticarcillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036041937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DECARBOXYTICARCILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTY004YHD6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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